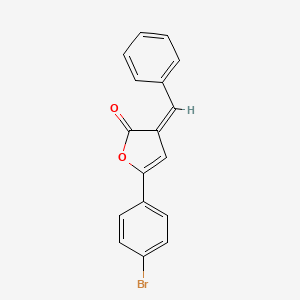
3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as BPTES and has been studied extensively for its role in inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In
作用機序
BPTES binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are essential for cancer cell growth and division. BPTES has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects
BPTES has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPTES also reduces the production of reactive oxygen species, which are known to promote cancer cell growth and survival. In addition, BPTES has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
実験室実験の利点と制限
BPTES has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase and does not affect other enzymes involved in glutamine metabolism. BPTES is also water-soluble, making it easy to administer to cells in culture. However, BPTES has some limitations. It is not effective against all types of cancer cells, and its effectiveness can vary depending on the genetic makeup of the cancer cells. In addition, BPTES can be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on BPTES. One area of research is to develop more potent and selective inhibitors of glutaminase. Another area of research is to investigate the combination of BPTES with other cancer treatments such as immunotherapy. Finally, there is a need for more research on the mechanism of action of BPTES and its effects on normal cells.
Conclusion
In conclusion, 3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has significant potential in cancer research. It selectively inhibits the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. BPTES has been shown to have significant biochemical and physiological effects in cancer cells and has several advantages for lab experiments. There are several future directions for research on BPTES, including the development of more potent and selective inhibitors of glutaminase and investigating the combination of BPTES with other cancer treatments.
合成法
The synthesis of BPTES involves the reaction of 3-bromo-4-methylbenzoyl chloride with 1-piperidinecarbothioamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure BPTES. This method has been optimized to produce high yields of BPTES with high purity.
科学的研究の応用
BPTES has been extensively studied for its potential application in cancer research. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.
特性
IUPAC Name |
3-bromo-4-methyl-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-10-5-6-11(9-12(10)15)13(18)16-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNPXMKCXQTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
